molecular formula C20H22ClNO4S B062448 3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid CAS No. 165537-73-5

3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid

Cat. No. B062448
M. Wt: 407.9 g/mol
InChI Key: HWEOXFSBSQIWSY-UHFFFAOYSA-N
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Description

The compound is a derivative of propanoic acid, which is a carboxylic acid. It has a complex structure with a tetrahydronaphthalen-1-yl group, a sulfonylamino group, and a chlorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The presence of the sulfonylamino group and the chlorophenyl group suggests that it might have interesting chemical properties .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the propanoic acid group might undergo reactions typical of carboxylic acids, such as esterification .


Physical And Chemical Properties Analysis

Based on the structure, this compound is likely to be solid at room temperature . Its exact physical and chemical properties (such as melting point, boiling point, and solubility) would depend on the specific arrangement of its atoms and the interactions between them .

properties

IUPAC Name

3-[6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4S/c1-13-2-3-14-12-16(6-9-19(14)18(13)10-11-20(23)24)22-27(25,26)17-7-4-15(21)5-8-17/h2-5,7-8,16,22H,6,9-12H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEOXFSBSQIWSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432429
Record name 3-{6-[(4-Chlorobenzene-1-sulfonyl)amino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid

CAS RN

165537-73-5
Record name 3-{6-[(4-Chlorobenzene-1-sulfonyl)amino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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